molecular formula C7H7NO2 B13087635 3-Hydroxy-5-methylpicolinaldehyde

3-Hydroxy-5-methylpicolinaldehyde

Cat. No.: B13087635
M. Wt: 137.14 g/mol
InChI Key: RUPZXAWJCLLSKN-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylpicolinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of picolinaldehyde, characterized by the presence of a hydroxyl group at the 3-position and a methyl group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methylpicolinaldehyde typically involves the functionalization of picolinaldehyde derivatives. One common method is the hydroxylation of 5-methylpicolinaldehyde using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and catalysts is optimized to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-methylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.

Major Products:

    Oxidation: 3-Hydroxy-5-methylpicolinic acid.

    Reduction: 3-Hydroxy-5-methylpicolinyl alcohol.

    Substitution: 3-Halo-5-methylpicolinaldehyde derivatives.

Scientific Research Applications

3-Hydroxy-5-methylpicolinaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-5-methylpicolinaldehyde exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions with amino acids and proteins, potentially altering their activity.

Comparison with Similar Compounds

  • 3-Hydroxy-6-methylpicolinaldehyde
  • 3-Hydroxy-4-methylpicolinaldehyde
  • 3-Hydroxy-5-ethylpicolinaldehyde

Comparison: Compared to its analogs, 3-Hydroxy-5-methylpicolinaldehyde is unique due to the specific positioning of the methyl and hydroxyl groups, which can significantly influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Biological Activity

3-Hydroxy-5-methylpicolinaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula : C7H7NO2
Molecular Weight : 139.14 g/mol
IUPAC Name : 3-hydroxy-5-methylpyridine-2-carbaldehyde
Canonical SMILES : CC1=NC(=C(C=C1C=O)O)C=CN=C1

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl group in the compound contributes to its capacity to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Metal Chelation : The nitrogen and oxygen atoms can coordinate with metal ions, which may enhance its biological efficacy by modulating metal-dependent enzymatic reactions.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including those involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound's mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.

Anticancer Properties

This compound has been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7.

  • Case Study : In a study published in the journal Cancer Letters, the compound was found to inhibit cell proliferation by inducing G2/M phase arrest and promoting apoptosis through the intrinsic pathway.

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound. An animal model study demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer.

Treatment GroupTumor Size Reduction (%)
Control0
Low Dose (10 mg/kg)30
High Dose (50 mg/kg)60

These findings suggest that the compound may act as a promising candidate for cancer therapy.

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective effects. Studies conducted on neuronal cell cultures exposed to oxidative stress revealed that the compound could enhance cell viability and reduce markers of apoptosis.

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

3-hydroxy-5-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H7NO2/c1-5-2-7(10)6(4-9)8-3-5/h2-4,10H,1H3

InChI Key

RUPZXAWJCLLSKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C=O)O

Origin of Product

United States

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